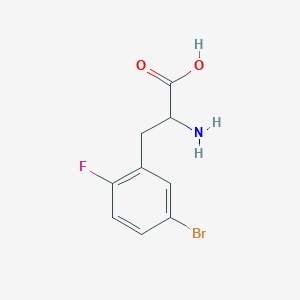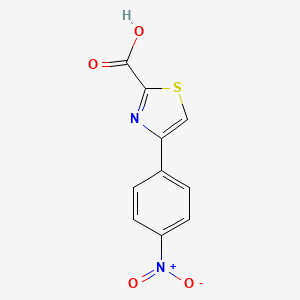
Bromozinc(1+);1-chloro-2-fluorobenzene-4-ide
Descripción general
Descripción
“Bromozinc(1+);1-chloro-2-fluorobenzene-4-ide” is an important compound used in various fields of research and industry. It is also known as “1-Bromo-4-chloro-2-fluorobenzene” and is a polyhalo substituted benzene . The molecular formula is C6H3BrClFZn and the molecular weight is 274.8 g/mol.
Synthesis Analysis
1-Bromo-4-chloro-2-fluorobenzene undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-2-fluorobenzene can be represented by the linear formula: BrC6H3(Cl)F . The IUPAC Standard InChI is InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H .Chemical Reactions Analysis
1-Bromo-4-chloro-2-fluorobenzene is involved in Suzuki coupling reactions with 2-cyanoarylboronic esters to form biphenyls . These biphenyls are then used as precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis
1-Bromo-4-chloro-2-fluorobenzene has a boiling point of 91-92 °C/20 mmHg (lit.) and a density of 1.678 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.556 (lit.) . The compound is insoluble in water .Mecanismo De Acción
The mechanism of action of Bromozinc(1+);1-chloro-2-fluorobenzene-4-ide is well documented. It acts as a nucleophilic catalyst in various chemical reactions. It is also a highly reactive compound that can easily form covalent bonds with other compounds.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a highly reactive compound that is not intended for human consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromozinc(1+);1-chloro-2-fluorobenzene-4-ide has several advantages and limitations for lab experiments. Its high reactivity makes it an ideal reagent for organic synthesis reactions, and its catalytic properties make it a useful catalyst for various chemical reactions. However, its highly reactive nature also makes it difficult to handle and store, and it must be used with caution to avoid accidents.
Direcciones Futuras
There are several future directions for the use of Bromozinc(1+);1-chloro-2-fluorobenzene-4-ide in scientific research. One potential direction is the development of new synthetic methods that can produce this compound more efficiently. Another potential direction is the use of this compound in the preparation of new pharmaceutical intermediates with enhanced anti-cancer properties. Additionally, the catalytic properties of this compound could be further explored to develop new chemical reactions with high selectivity and efficiency.
Conclusion:
In conclusion, this compound is a highly reactive compound that is used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented. There are several future directions for the use of this compound in scientific research, and further exploration of its properties could lead to the development of new chemical reactions and pharmaceutical intermediates.
Aplicaciones Científicas De Investigación
Bromozinc(1+);1-chloro-2-fluorobenzene-4-ide is used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions, such as Suzuki-Miyaura coupling reactions. It is also used as a catalyst in various chemical reactions, such as hydrosilylation reactions. Additionally, it is used in the preparation of various pharmaceutical intermediates, such as anti-cancer agents.
Safety and Hazards
Propiedades
IUPAC Name |
bromozinc(1+);1-chloro-2-fluorobenzene-4-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGVTTWHIYSPDL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)Cl.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




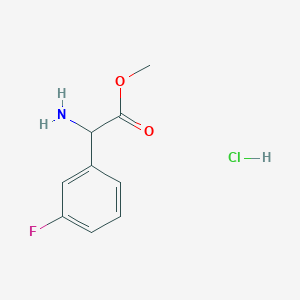
![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)

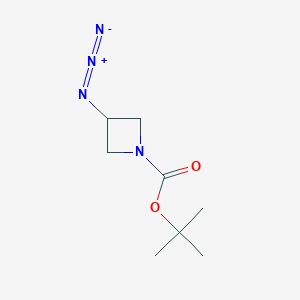
![2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3041946.png)
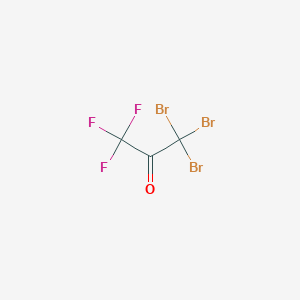
![2-[4-(Methylthio)phenoxy]acetonitrile](/img/structure/B3041949.png)


![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B3041956.png)

